Cas no 21987-62-2 ([1,1'-Biphenyl]-2,2'-diol,3,3',5,5'-tetrabromo-)
![[1,1'-Biphenyl]-2,2'-diol,3,3',5,5'-tetrabromo- structure](https://www.kuujia.com/scimg/cas/21987-62-2x300.png)
21987-62-2 structure
Product Name:[1,1'-Biphenyl]-2,2'-diol,3,3',5,5'-tetrabromo-
CAS No:21987-62-2
Molecular Formula:C12H6O2Br4
Molecular Weight:501.79084
CID:258165
PubChem ID:30891
[1,1'-Biphenyl]-2,2'-diol,3,3',5,5'-tetrabromo- Properties
Names and Identifiers
-
- [1,1'-Biphenyl]-2,2'-diol,3,3',5,5'-tetrabromo-
- 2,4-dibromo-6-(3,5-dibromo-2-hydroxyphenyl)phenol
- 2,2'-Biphenyldiol,3,3',5,5'-tetrabromo- (8CI)
- 2,2'-Dihydroxy-3,3',5,5'-tetrabromobiphenyl
- 3,3',5,5'-Tetrabromo-1,1'-biphenyl-2,2'-diol
- 3,3',5,5'-Tetrabromo-2,2'-dihydroxybiphenyl
- 3,5,3',5'-Tetrabromo-2,2'-dihydroxybiphenyl
- Bromophene
- Dephosphatebromofenofos
- MC 21A
- o,o'-Biphenol, 4,4',6,6'-tetrabromo- (6CI,7CI)
- CHEMBL32991
- CCG-262330
- 3BG8N9724B
- AKOS004905728
- NS00084452
- 3,3',5,5'-Tetrabromo-2,2'-biphenyldiol
- UNII-3BG8N9724B
- BDBM50459890
- o,o'-Biphenol, 4,4',6,6'-tetrabromo-
- (1,1'-Biphenyl)-2,2'-diol, 3,3',5,5'-tetrabromo-
- 21987-62-2
- BRN 2385164
- OH-BB-80
- 2,2'-BIPHENYLDIOL, 3,3',5,5'-TETRABROMO-
- [1,1'-Biphenyl]-2,2'-diol, 3,3',5,5'-tetrabromo-
- BROMOFENOFOS DEPHOSPHATE
- Q15426194
- 2, 4-dibromo-6-(3, 5-dibromo-2-hydroxyphenyl)phenol
- Dephosphate bromofenofos
- SCHEMBL2783711
- 2,4-dibromo-6-(3,5-dibromo-2-hydroxy-phenyl)phenol
- DTXSID30176404
- CHEBI:70620
- 3,3',5,5'-Tetrabromo-2.2'-dihydroxybiphenyl
- MC21-A
- 3-06-00-05378 (Beilstein Handbook Reference)
-
- InChIKey: TXODBIOSWNNKJM-UHFFFAOYSA-N
- Inchi: InChI=1S/C12H6Br4O2/c13-5-1-7(11(17)9(15)3-5)8-2-6(14)4-10(16)12(8)18/h1-4,17-18H
- SMILES: BrC1C=C(Br)C(O)=C(C2C=C(Br)C=C(Br)C=2O)C=1
Computed Properties
- Exact Mass: 497.70998
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Rotatable Bond Count: 1
- Monoisotopic Mass: 497.71013g/mol
- Heavy Atom Count: 18
- Complexity: 263
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 5.6
- Topological Polar Surface Area: 40.5Ų
Experimental Properties
- PSA: 40.46
- Refractive Index: 1.5000 (estimate)
- Boiling Point: 147°C (rough estimate)
- Melting Point: 206°C
- Density: 2.2516 (rough estimate)
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